molecular formula C7H9N3OS B1596905 2-(Methylthio)nicotinic acid hydrazide CAS No. 232926-33-9

2-(Methylthio)nicotinic acid hydrazide

Cat. No.: B1596905
CAS No.: 232926-33-9
M. Wt: 183.23 g/mol
InChI Key: CYHNGINJLSMDNU-UHFFFAOYSA-N
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Description

2-(Methylthio)nicotinic acid hydrazide is a chemical compound that belongs to the class of hydrazides It is derived from nicotinic acid, which is a form of vitamin B3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylthio)nicotinic acid hydrazide typically involves the reaction of 2-(Methylthio)nicotinic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

2-(Methylthio)nicotinic acid+Hydrazine hydrate2-(Methylthio)nicotinic acid hydrazide+Water\text{2-(Methylthio)nicotinic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} 2-(Methylthio)nicotinic acid+Hydrazine hydrate→2-(Methylthio)nicotinic acid hydrazide+Water

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as crystallization and purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(Methylthio)nicotinic acid hydrazide can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Typical conditions involve the use of strong nucleophiles such as alkoxides or thiolates.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.

Scientific Research Applications

2-(Methylthio)nicotinic acid hydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Medicine: It is being investigated for its potential use in the development of new pharmaceuticals, particularly as an antimicrobial or anticancer agent.

    Industry: It can be used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Methylthio)nicotinic acid hydrazide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, interfering with their normal function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and interference with cellular signaling pathways.

Comparison with Similar Compounds

    Isonicotinic acid hydrazide: A well-known antimicrobial agent used in the treatment of tuberculosis.

    Nicotinic acid hydrazide: Similar in structure but lacks the methylthio group.

    2-Aminonicotinic acid hydrazide: Contains an amino group instead of a methylthio group.

Uniqueness: 2-(Methylthio)nicotinic acid hydrazide is unique due to the presence of the methylthio group, which can impart different chemical and biological properties compared to its analogs. This structural difference can influence its reactivity, solubility, and interaction with biological targets, making it a compound of interest for further research and development.

Properties

IUPAC Name

2-methylsulfanylpyridine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3OS/c1-12-7-5(6(11)10-8)3-2-4-9-7/h2-4H,8H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHNGINJLSMDNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375014
Record name 2-(Methylthio)nicotinic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

232926-33-9
Record name 2-(Methylthio)nicotinic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 232926-33-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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